molecular formula C19H24O6 B12399488 Gibberellin A1-d2

Gibberellin A1-d2

Cat. No.: B12399488
M. Wt: 350.4 g/mol
InChI Key: JLJLRLWOEMWYQK-QWHXWVTRSA-N
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Description

Gibberellin A1-d2 is a deuterated form of Gibberellin A1, a type of gibberellin, which is a class of tetracyclic diterpenoid phytohormones. Gibberellins play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and the development of flowers and fruits . This compound is specifically used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gibberellin A1-d2 involves the incorporation of deuterium atoms into the gibberellin A1 molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated acids can be used to introduce deuterium into the gibberellin A1 molecule .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium moniliforme. The fermentation process is optimized to produce high yields of gibberellin A1, which is then subjected to deuteration reactions to obtain this compound . The process involves several stages, including strain selection, inoculum development, and extraction methods to recover the deuterated compound from the fermentation medium.

Chemical Reactions Analysis

Types of Reactions: Gibberellin A1-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and physiological effects of gibberellins in plants .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include deuterated solvents, deuterated acids, and other deuterated reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient incorporation of deuterium atoms into the gibberellin A1 molecule .

Major Products Formed: The major products formed from the reactions of this compound include various deuterated derivatives of gibberellin A1. These derivatives are used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants .

Properties

Molecular Formula

C19H24O6

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2

InChI Key

JLJLRLWOEMWYQK-QWHXWVTRSA-N

Isomeric SMILES

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H]

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Origin of Product

United States

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